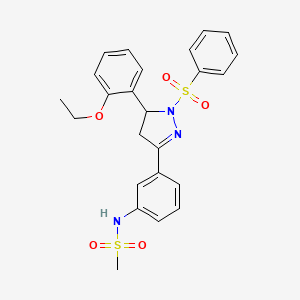
N-(3-(5-(2-ethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(5-(2-ethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(5-(2-ethoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically employing methods such as N-heterocyclization and various coupling reactions. The synthesis process can be summarized as follows:
- Starting Materials : The synthesis begins with 2-ethoxyphenyl and phenylsulfonyl derivatives.
- Reaction Conditions : Common conditions include the use of palladium-catalyzed reactions in solvents like DMSO or water under microwave irradiation to enhance reaction rates.
- Purification : Products are purified using techniques such as flash column chromatography.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties.
- Mechanism of Action : Many pyrazole derivatives target specific enzymes in microbial pathways, disrupting essential functions such as cell wall synthesis or ergosterol biosynthesis in fungi.
Cytotoxicity
Studies have evaluated the cytotoxic effects of this compound on various cell lines.
- IC50 Values : The cytotoxicity against NIH/3T3 cells was assessed, showing promising results with IC50 values indicating low toxicity at effective concentrations. For example:
| Compound | IC50 (μM) |
|---|---|
| This compound | TBD |
| Control (Doxorubicin) | >1000 |
This table reflects the preliminary findings of cytotoxicity, emphasizing the need for further investigation into its safety profile.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of this compound against various pathogens:
- Antifungal Activity : Similar compounds have shown activity against Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole.
Case Study 1: Antifungal Efficacy
A study examined the efficacy of a related compound against Candida species. The results demonstrated that certain derivatives inhibited ergosterol synthesis effectively:
| Compound | MIC (μg/mL) | Ergosterol Inhibition (%) |
|---|---|---|
| Compound A | 1.23 | 86.05 (24h) |
| Compound B | 1.50 | 81.81 (48h) |
These findings suggest that modifications to the pyrazole structure can enhance antifungal properties.
Case Study 2: Structure-Activity Relationship (SAR)
A series of SAR studies highlighted that electron-withdrawing groups at specific positions on the phenyl rings significantly improved biological activity. The presence of halogen substituents was particularly noted for enhancing lipophilicity and biological effectiveness.
Eigenschaften
IUPAC Name |
N-[3-[2-(benzenesulfonyl)-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-3-32-24-15-8-7-14-21(24)23-17-22(18-10-9-11-19(16-18)26-33(2,28)29)25-27(23)34(30,31)20-12-5-4-6-13-20/h4-16,23,26H,3,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEWRXOVVVSJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














